molecular formula C13H19ClN2O B4136281 N-(4-methylphenyl)-2-(1-pyrrolidinyl)acetamide hydrochloride

N-(4-methylphenyl)-2-(1-pyrrolidinyl)acetamide hydrochloride

Cat. No. B4136281
M. Wt: 254.75 g/mol
InChI Key: AXYPVQMCYJKKSN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-methylphenyl)-2-(1-pyrrolidinyl)acetamide hydrochloride, also known as MPHP, is a synthetic stimulant drug that belongs to the cathinone class. It is a relatively new drug that has gained popularity among drug users due to its euphoric and stimulating effects. MPHP is chemically similar to other cathinones such as mephedrone and methcathinone, which are known to have addictive and harmful effects on human health.

Mechanism of Action

N-(4-methylphenyl)-2-(1-pyrrolidinyl)acetamide hydrochloride acts as a stimulant by increasing the levels of dopamine and norepinephrine in the brain. It achieves this by inhibiting the reuptake of these neurotransmitters, which leads to an increase in their concentration in the synapse. This increase in neurotransmitter levels results in the euphoric and stimulating effects of N-(4-methylphenyl)-2-(1-pyrrolidinyl)acetamide hydrochloride.
Biochemical and Physiological Effects:
N-(4-methylphenyl)-2-(1-pyrrolidinyl)acetamide hydrochloride has several biochemical and physiological effects on the human body. It increases heart rate and blood pressure, which can lead to cardiovascular complications such as heart attack and stroke. It also causes hyperthermia, which can lead to dehydration and heat stroke. N-(4-methylphenyl)-2-(1-pyrrolidinyl)acetamide hydrochloride can also cause psychological effects such as anxiety, paranoia, and hallucinations.

Advantages and Limitations for Lab Experiments

N-(4-methylphenyl)-2-(1-pyrrolidinyl)acetamide hydrochloride has several advantages and limitations for laboratory experiments. Its chemical structure and pharmacological properties make it a useful tool for studying the dopamine and norepinephrine systems in the brain. However, its addictive potential and harmful effects on human health make it a risky substance to work with in a laboratory setting.

Future Directions

There are several future directions for research on N-(4-methylphenyl)-2-(1-pyrrolidinyl)acetamide hydrochloride. One area of research is to investigate its potential as a treatment for attention deficit hyperactivity disorder (ADHD) and other neurological disorders. Another area of research is to investigate its potential as a tool for understanding the mechanisms of addiction and drug abuse. Finally, further research is needed to understand the long-term effects of N-(4-methylphenyl)-2-(1-pyrrolidinyl)acetamide hydrochloride on human health and to develop strategies for mitigating its harmful effects.

Scientific Research Applications

N-(4-methylphenyl)-2-(1-pyrrolidinyl)acetamide hydrochloride has been the subject of several scientific studies to investigate its pharmacological and toxicological properties. One study found that N-(4-methylphenyl)-2-(1-pyrrolidinyl)acetamide hydrochloride acts as a potent dopamine transporter inhibitor, which may contribute to its addictive potential. Another study found that N-(4-methylphenyl)-2-(1-pyrrolidinyl)acetamide hydrochloride induces hyperthermia and neurotoxicity in rats, which suggests that it may have harmful effects on human health.

properties

IUPAC Name

N-(4-methylphenyl)-2-pyrrolidin-1-ylacetamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O.ClH/c1-11-4-6-12(7-5-11)14-13(16)10-15-8-2-3-9-15;/h4-7H,2-3,8-10H2,1H3,(H,14,16);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXYPVQMCYJKKSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CN2CCCC2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>38.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47197008
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

N-(4-methylphenyl)-2-(1-pyrrolidinyl)acetamide hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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